molecular formula C15H36O4Si3 B597103 Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane CAS No. 1361237-41-3

Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane

Cat. No.: B597103
CAS No.: 1361237-41-3
M. Wt: 364.704
InChI Key: VQPDTOYEOLMPCD-UHFFFAOYSA-N
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Description

Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane is a complex organosilicon compound. It is characterized by the presence of multiple silicon atoms bonded to organic groups, including oxolane (tetrahydrofuran) and propyl groups. This compound is notable for its applications in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane typically involves the reaction of trimethylsilyl chloride with a suitable organosilicon precursor. One common method includes the following steps:

    Starting Materials: Trimethylsilyl chloride, 3-(oxolan-2-ylmethoxy)propylsilane.

    Reaction Conditions: The reaction is usually carried out in an anhydrous solvent such as toluene or hexane, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

    Catalysts: A catalyst such as a Lewis acid (e.g., aluminum chloride) may be used to facilitate the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50°C to 100°C, to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the silicon-oxygen bonds, potentially leading to the cleavage of these bonds and the formation of simpler silanes.

    Substitution: The silicon atoms in this compound can participate in substitution reactions, where one or more of the organic groups attached to silicon are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenated compounds (e.g., chloromethane), organometallic reagents (e.g., Grignard reagents).

Major Products

    Oxidation: Oxidized silanes with hydroxyl or carbonyl groups.

    Reduction: Simplified silanes with fewer organic groups.

    Substitution: Silanes with new organic groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane is used as a precursor for the synthesis of more complex organosilicon compounds

Biology

In biological research, this compound can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also explored for its potential in drug delivery systems due to its ability to form stable, biocompatible coatings.

Medicine

In medicine, the compound’s ability to form stable, hydrophobic coatings makes it useful in the development of medical devices and implants. These coatings can improve the longevity and performance of implants by reducing wear and preventing biofouling.

Industry

In industrial applications, this compound is used as a coupling agent in the production of advanced composites and coatings. Its ability to enhance the adhesion between different materials makes it valuable in the manufacture of high-performance materials.

Mechanism of Action

The mechanism by which Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane exerts its effects involves the interaction of its silicon atoms with various substrates. The silicon-oxygen bonds can form strong interactions with hydroxyl groups on surfaces, leading to the formation of stable, hydrophobic layers. These interactions are crucial in applications such as surface modification and the development of biocompatible coatings.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl chloride: A simpler organosilicon compound used in similar applications but lacks the complexity and versatility of Trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane.

    Hexamethyldisiloxane: Another organosilicon compound with two silicon atoms, used in surface treatments and as a precursor in organic synthesis.

    Tetramethylsilane: A basic organosilicon compound often used as a reference standard in NMR spectroscopy.

Uniqueness

This compound stands out due to its unique combination of oxolane and propyl groups attached to silicon atoms. This structure provides enhanced reactivity and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

trimethyl-[methyl-[3-(oxolan-2-ylmethoxy)propyl]-trimethylsilyloxysilyl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H36O4Si3/c1-20(2,3)18-22(7,19-21(4,5)6)13-9-11-16-14-15-10-8-12-17-15/h15H,8-14H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPDTOYEOLMPCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCCOCC1CCCO1)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H36O4Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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